molecular formula C28H33ClN4O7S B1194832 Tenoretic CAS No. 73677-19-7

Tenoretic

Katalognummer: B1194832
CAS-Nummer: 73677-19-7
Molekulargewicht: 605.1 g/mol
InChI-Schlüssel: GEGCOFDJWXJACT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tenoretic is a pharmaceutical compound that combines two active ingredients: atenolol and chlorthalidone. Atenolol is a beta-adrenergic receptor blocker, while chlorthalidone is a thiazide-like diuretic. This combination is primarily used to treat hypertension (high blood pressure) by reducing the workload on the heart and promoting the excretion of excess fluid from the body .

Synthetic Routes and Reaction Conditions:

    Atenolol: The synthesis of atenolol involves the reaction of 4-(2-hydroxy-3-isopropylaminopropoxy) acetanilide with isopropylamine under controlled conditions.

    Chlorthalidone: Chlorthalidone is synthesized by the reaction of 2-chloro-5-sulfamoylbenzoic acid with phthalic anhydride in the presence of a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods: The industrial production of this compound involves the separate synthesis of atenolol and chlorthalidone, followed by their combination in specific proportions to form the final product. The active ingredients are mixed with excipients such as magnesium stearate, microcrystalline cellulose, and povidone to create tablets .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Atenolol :

  • A selective beta1-adrenergic blocker.
  • Reduces heart rate and myocardial contractility, leading to decreased cardiac output.
  • Inhibits renin release from the kidneys, contributing to blood pressure reduction.

Chlorthalidone :

  • A thiazide-like diuretic that promotes sodium and water excretion.
  • Acts on the distal convoluted tubule of the nephron, leading to decreased blood volume and lower blood pressure.

Indications

Tenoretic is indicated for:

  • Hypertension : It effectively lowers blood pressure in patients with mild to moderate hypertension.
  • Heart Failure Management : It may be used in conjunction with other medications for patients with heart failure.

Clinical Efficacy

Numerous studies have demonstrated the efficacy of this compound in managing hypertension:

  • Randomized Controlled Trials : A study involving 31 patients showed significant reductions in both systolic and diastolic blood pressure when treated with this compound compared to placebo. The systolic/diastolic blood pressure decreased from 154/102 mm Hg to 128/85 mm Hg for this compound 100 mg and from 153/104 mm Hg to 137/91 mm Hg for this compound 50 mg .
  • Long-term Outcomes : In a large trial (ISIS-1), atenolol (part of this compound) was associated with a significant reduction in vascular mortality among patients post-myocardial infarction, suggesting long-term benefits beyond immediate blood pressure control .

Safety Profile

The safety of this compound has been evaluated across various studies:

  • Adverse Effects : Common side effects include bradycardia, dizziness, fatigue, and electrolyte imbalances. Serious adverse reactions can include heart block and bronchospasm .
  • Contraindications : It is contraindicated in patients with severe bradycardia, heart block greater than first degree, overt heart failure, or anuria .

Case Study 1: Hypertension Management

In a clinical setting, a 60-year-old male with a history of hypertension was started on this compound 50 mg daily. After three months, his blood pressure improved from 160/100 mm Hg to 130/85 mm Hg without significant side effects. This case illustrates the effectiveness of this compound in achieving target blood pressure goals.

Case Study 2: Post-Myocardial Infarction

A retrospective analysis of patients treated with atenolol after myocardial infarction showed a reduction in reinfarction rates compared to those not receiving beta-blockers. This supports the use of this compound as part of post-infarction care due to its dual action on heart rate and blood volume .

Comparative Efficacy

MedicationSystolic BP ReductionDiastolic BP ReductionCommon Side Effects
This compound 50 mg15–20 mm Hg10–15 mm HgDizziness, fatigue
This compound 100 mg20–30 mm Hg15–20 mm HgBradycardia, electrolyte imbalance
PlaceboMinimalMinimalNone

Wirkmechanismus

Atenolol: Atenolol selectively binds to beta-1 adrenergic receptors in the heart, inhibiting the effects of adrenaline and noradrenaline. This leads to a decrease in heart rate, cardiac output, and blood pressure .

Chlorthalidone: Chlorthalidone inhibits sodium and chloride reabsorption in the distal convoluted tubule of the nephron, promoting diuresis and reducing blood volume .

Molecular Targets and Pathways:

Eigenschaften

CAS-Nummer

73677-19-7

Molekularformel

C28H33ClN4O7S

Molekulargewicht

605.1 g/mol

IUPAC-Name

2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide

InChI

InChI=1S/C14H11ClN2O4S.C14H22N2O3/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14;1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h1-7,19H,(H,17,18)(H2,16,20,21);3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)

InChI-Schlüssel

GEGCOFDJWXJACT-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O

Kanonische SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O

Synonyme

atenolol - chlortalidone
atenolol, chlortalidone drug combinations
Igroseles
Tenoretic

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.